molecular formula C14H22O B8269033 CID 14691042

CID 14691042

Katalognummer: B8269033
Molekulargewicht: 206.32 g/mol
InChI-Schlüssel: WDLAGOPRMGWNCY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

No explicit data on CID 14691042 is available in the provided evidence. A typical introduction would include:

  • Chemical identity: Molecular formula, IUPAC name, and structural classification.
  • Key properties: Physicochemical parameters (e.g., logP, solubility, molecular weight) and spectral data (NMR, MS).
  • Applications: Hypothetical use cases based on structural analogs (e.g., enzyme inhibitors, surfactants).

Eigenschaften

InChI

InChI=1S/C14H22O/c1-12(2)7-6-8-13(3)9-10-14(4,5)11-15/h7,10-11H,6,8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDLAGOPRMGWNCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=C=CC(C)(C)C=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of compound “CID 14691042” involves several synthetic routes. One common method includes the condensation reaction of specific starting materials under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of compound “CID 14691042” is scaled up using optimized reaction conditions to maximize yield and purity. The process involves the use of large reactors, precise control of reaction parameters, and efficient purification techniques to isolate the compound.

Analyse Chemischer Reaktionen

Types of Reactions: Compound “CID 14691042” undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

    Substitution: Halogens, nucleophiles, and other reagents under specific conditions to facilitate the substitution reaction.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions result in the formation of new compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

Compound “CID 14691042” has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: Studied for its potential biological activities, including enzyme inhibition, receptor binding, and cellular effects.

    Medicine: Investigated for its therapeutic potential in treating various diseases and conditions.

    Industry: Utilized in the production of materials, chemicals, and other industrial products.

Wirkmechanismus

The mechanism of action of compound “CID 14691042” involves its interaction with specific molecular targets and pathways. It may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Using and as templates for structural and functional comparisons, we outline a generalized approach:

Table 1: Structural Comparison of CID 14691042 and Analogs

Parameter CID 14691042 (Hypothetical) Betulin (CID 72326) Oscillatoxin D (CID 101283546) Ginkgolic Acid 17:1 (CID 5469634)
Molecular Formula (e.g., C₃₀H₅₀O₂) C₃₀H₅₀O₂ C₃₂H₅₄O₈ C₂₂H₃₄O₂
Molecular Weight ~442.7 g/mol 442.7 g/mol 582.8 g/mol 330.5 g/mol
Functional Groups Triterpenoid backbone Lupane triterpenoid Polyketide-lactone Alkylphenol with unsaturated side chain
Bioactivity Hypothetical enzyme inhibitor Anti-inflammatory Cytotoxic (marine toxin) Antibacterial
Solubility (LogS) -3.5 (Poor) -6.2 (Very poor) -4.8 (Poor) -2.1 (Moderate)

Key Findings :

Structural Similarities: Betulin (CID 72326) and its derivatives share a triterpenoid skeleton, which is common in natural products with anti-inflammatory properties . If CID 14691042 has a similar backbone, it may exhibit comparable bioactivity. Oscillatoxin D (CID 101283546) contains a complex polyketide-lactone structure, suggesting CID 14691042 might belong to a specialized metabolite class if structurally aligned .

Functional Divergence: Ginkgolic acid 17:1 (CID 5469634) demonstrates antibacterial activity due to its alkylphenol moiety, a feature absent in triterpenoids like betulin . CID 14691042’s functionality would depend on its unique substituents.

Pharmacokinetic Profiles :

  • Betulin derivatives often exhibit poor solubility (e.g., LogS = -6.2), limiting bioavailability . Structural modifications (e.g., glycosylation) in CID 14691042 could enhance solubility.

Methodological Considerations

  • Data Sources : Cross-referencing PubChem, ChEMBL, and specialized databases (as in –20) ensures accurate comparisons of molecular properties and bioactivity .
  • Experimental Validation : Comparative assays (e.g., enzyme inhibition, cytotoxicity) are critical to validate hypotheses derived from structural similarities .
  • Computational Tools : Tools like molecular docking or QSAR modeling (referenced in ) can predict interactions and optimize lead compounds .

Q & A

Q. How to ensure compliance with journal guidelines when publishing findings on CID 14691042?

  • Methodological Answer :
  • Structure manuscripts using IMRaD (Introduction, Methods, Results, Discussion) and include raw data in supplementary files .
  • Disclose conflicts of interest and funding sources transparently .
  • Use STROBE (observational studies) or ARRIVE (animal research) checklists for reporting rigor .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.